molecular formula C11H21ClO3S B13627544 3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride

3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride

Cat. No.: B13627544
M. Wt: 268.80 g/mol
InChI Key: LYHBESAJRNPTAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride is a specialized chemical building block designed for advanced research and development. Its structure, featuring a sulfonyl chloride group linked via a propane chain to a 3,5-dimethylcyclohexyl ether, makes it a valuable intermediate in medicinal chemistry and drug discovery. Researchers can leverage this compound to synthesize novel sulfonamide derivatives by reacting the highly reactive sulfonyl chloride group with various amines . This reaction is pivotal for creating compound libraries aimed at modulating protein-protein interactions, particularly those involving PDZ domains . The exploration of such interactions is critical in oncology research, as evidenced by studies on related compounds that act as Dishevelled 1 (DVL1) inhibitors to disrupt the WNT/β-catenin signaling pathway . The aberrant activation of this pathway is a known driver in several cancers, and inhibitors targeting key players like DVL1 offer a promising therapeutic strategy . The lipophilic 3,5-dimethylcyclohexyl moiety of this reagent may enhance membrane permeability, potentially leading to improved bioactivity in cellular assays. This compound is intended for the synthesis of potential investigative tools in biochemical and pharmacological studies.

Properties

Molecular Formula

C11H21ClO3S

Molecular Weight

268.80 g/mol

IUPAC Name

3-(3,5-dimethylcyclohexyl)oxypropane-1-sulfonyl chloride

InChI

InChI=1S/C11H21ClO3S/c1-9-6-10(2)8-11(7-9)15-4-3-5-16(12,13)14/h9-11H,3-8H2,1-2H3

InChI Key

LYHBESAJRNPTAG-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(C1)OCCCS(=O)(=O)Cl)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride typically involves two main steps:

  • Formation of the ether intermediate : The 3,5-dimethylcyclohexanol (or corresponding alcohol) is reacted with a suitable haloalkane derivative of propane to form the ether linkage.
  • Introduction of the sulfonyl chloride group : The terminal sulfonyl chloride group is introduced onto the propane chain, often via chlorosulfonation or by conversion of a sulfonic acid or sulfonate precursor.

Stepwise Preparation

Ether Formation
  • Starting materials : 3,5-dimethylcyclohexanol and 3-chloropropane derivatives (such as 3-chloropropanol or 3-bromopropanol).
  • Reaction conditions : Typically, a Williamson ether synthesis is employed, where the alcohol is deprotonated with a base (e.g., potassium carbonate) and reacted with the haloalkane under reflux in a suitable solvent like tetrahydrofuran (THF) or acetone.
  • Purification : The ether intermediate is purified by silica gel chromatography or extraction methods.

Alternative Synthetic Routes

  • From sulfonic acid precursors : The corresponding sulfonic acid derivative of the ether can be synthesized first, followed by conversion to the sulfonyl chloride using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
  • Direct sulfonylation : In some cases, direct sulfonylation of the ether with sulfonyl chloride reagents can be performed, but this depends on the stability of the starting materials.

Research Findings and Data Tables

Relevant Patent Insights

  • Patent WO2020151686A1 describes sulfonyl derivatives and their preparation involving reflux conditions and potassium carbonate as a base for ether formation, followed by chlorosulfonation steps.
  • Patent EP2558464B1 outlines synthetic routes for sulfonyl compounds involving sequential or convergent synthesis with purification by chromatography and crystallization. It emphasizes the use of chlorosulfonic acid or sulfuryl chloride reagents for sulfonyl chloride introduction.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Notes Reference
Ether Formation 3,5-Dimethylcyclohexanol, 3-chloropropanol, K2CO3, reflux in THF or acetone Williamson ether synthesis; base-mediated
Sulfonyl Chloride Introduction Chlorosulfonic acid or sulfuryl chloride, 0–10 °C, controlled addition Careful temperature control to avoid side reactions
Alternative Conversion Sulfonic acid intermediate + SOCl2 or PCl5 Conversion of sulfonic acid to sulfonyl chloride
Purification Silica gel chromatography, extraction Standard organic purification techniques

Analytical Data (General for Similar Compounds)

Property Typical Value Method
Molecular Weight ~283 g/mol (for related sulfonyl chlorides) Mass spectrometry
Boiling Point Variable, typically 150–250 °C (decomposes) Distillation under reduced pressure
IR Spectroscopy S=O stretch at ~1350 and 1170 cm⁻¹; S-Cl stretch ~550 cm⁻¹ IR spectroscopy
NMR (1H) Signals corresponding to alkyl and cyclohexyl protons 1H NMR spectroscopy

The preparation of This compound involves classical organic synthesis techniques, primarily the formation of an ether intermediate followed by chlorosulfonation to install the sulfonyl chloride group. The methods rely on established reagents such as potassium carbonate for ether formation and chlorosulfonic acid or sulfuryl chloride for sulfonyl chloride introduction. Purification is typically achieved by chromatographic techniques.

While specific literature on this exact compound is limited, the synthesis principles are well-supported by patent documents and general organic chemistry methodologies for sulfonyl chlorides.

Chemical Reactions Analysis

Types of Reactions

3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Bases: Pyridine, triethylamine

    Solvents: Dichloromethane, tetrahydrofuran (THF)

Major Products Formed

    Sulfonamides: Formed by the reaction with amines

    Sulfonate Esters: Formed by the reaction with alcohols

    Sulfonothioates: Formed by the reaction with thiols

    Sulfonic Acids: Formed by hydrolysis

Scientific Research Applications

The applications of 3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride in scientific research are centered around its role as a versatile reagent in synthetic organic chemistry and its potential interactions with biological systems.

1. Chemical Synthesis
this compound is primarily used as a building block in the synthesis of more complex molecules. As a sulfonyl chloride, it can be used to introduce sulfonyl groups into other molecules, forming sulfonamides, sulfonate esters, or sulfones. These functional groups are prevalent in pharmaceuticals, agrochemicals, and materials science.

2. Interaction Studies
This compound is utilized in interaction studies to understand its reactivity with biological nucleophiles like amino acids and proteins. Such studies can offer insights into its potential therapeutic effects and mechanisms of action. It is also studied for synergistic effects in drug formulations or therapeutic regimens through its interactions with other small molecules.

3. Analogues and Structural Diversity
Several compounds share structural similarities with this compound. These compounds highlight the diversity within sulfonamide and sulfonate chemistries, demonstrating how variations in structure can lead to different properties and applications. The unique presence of the dimethylcyclohexyl group in this compound may influence its solubility and biological activity compared to other similar compounds.

Mechanism of Action

The mechanism of action of 3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula : C₁₂H₂₁ClO₃S
  • Molecular Weight : 280.8 g/mol (calculated).
  • Substituents :
    • A 3,5-dimethylcyclohexyl group (lipophilic, bulky).
    • Sulfonyl chloride group (highly reactive toward nucleophiles).

Structural and Functional Analogues

a) 3-(3-Methoxyphenoxy)propane-1-sulfonyl Chloride

Molecular Formula : C₁₀H₁₃ClO₄S
Molecular Weight : 264.7 g/mol (calculated).
Key Differences :

  • Substituent: The 3-methoxyphenoxy group replaces the dimethylcyclohexyl ether.
  • Applications : Likely used in synthesizing aryl sulfonamides or agrochemicals, where planar aromatic systems are advantageous.
b) N-(3-((2,5-Dimethoxybenzyl)oxy)-4-guanidinophenyl)-3,5-bis(trifluoromethyl)benzamide (Compound 21)

Molecular Formula : C₂₃H₂₁F₃N₄O₃
Molecular Weight : 458.4 g/mol.
Key Differences :

  • Core Structure: A benzamide with a guanidine-linked phenoxy group instead of a sulfonyl chloride.
  • Functionality: Designed for biological activity (anti-trypanosomal) rather than synthetic utility.
  • Relevance : Highlights the versatility of ether-linked sulfonyl or carbonyl groups in medicinal chemistry.

Comparative Data Table

Property 3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl Chloride 3-(3-Methoxyphenoxy)propane-1-sulfonyl Chloride N-(3-((2,5-Dimethoxybenzyl)oxy)-4-guanidinophenyl)-3,5-bis(trifluoromethyl)benzamide
Molecular Formula C₁₂H₂₁ClO₃S C₁₀H₁₃ClO₄S C₂₃H₂₁F₃N₄O₃
Molecular Weight 280.8 g/mol 264.7 g/mol 458.4 g/mol
Key Substituent 3,5-Dimethylcyclohexyl ether 3-Methoxyphenoxy 2,5-Dimethoxybenzyl, bis(trifluoromethyl)benzoyl
Reactivity High (steric hindrance from cyclohexyl group) Moderate (electron-rich aromatic system) Low (biologically optimized)
Primary Use Synthetic intermediate Synthetic intermediate Anti-trypanosomal agent

Key Research Findings

Steric Effects: The 3,5-dimethylcyclohexyl group in the target compound introduces significant steric hindrance, which may slow sulfonylation reactions compared to less bulky analogues like 3-(3-methoxyphenoxy)propane-1-sulfonyl chloride .

Lipophilicity: The cyclohexyl group enhances lipophilicity (logP ~3.5 estimated), making the compound more suitable for lipid-soluble applications, whereas the methoxyphenoxy derivative (logP ~2.1) is better suited for polar environments.

Biological Relevance : Unlike the biologically active compound 21 , the target molecule lacks documented pharmacological activity, emphasizing its role as a synthetic building block.

Biological Activity

3-((3,5-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride, also known as 1-Propanesulfonyl chloride, 3-[(3,5-dimethylcyclohexyl)oxy]-, is a sulfonyl chloride compound with the molecular formula C11H21ClO3S and a molar mass of 268.8 g/mol. This compound has garnered attention in the field of synthetic organic chemistry due to its unique structure and potential biological activities. This article aims to explore the biological activity of this compound, highlighting relevant research findings, case studies, and synthesis details.

Structure

The structural characteristics of this compound include:

  • Sulfonyl Group : A functional group containing sulfur double-bonded to oxygen.
  • Chlorine Atom : Attached to the sulfonyl group.
  • Cyclohexyl Moiety : Substituted with two methyl groups, enhancing its lipophilicity and potentially influencing its biological interactions.
PropertyValue
Molecular FormulaC11H21ClO3S
Molar Mass268.8 g/mol
CAS Number1488794-45-1

The biological activity of this compound primarily stems from its reactivity with biological nucleophiles such as amino acids and proteins. The presence of the sulfonyl chloride group allows for nucleophilic substitution reactions, which can lead to modifications in protein structures and functions.

Interaction Studies

Research indicates that this compound can interact with various biological targets, potentially leading to therapeutic effects. For instance, studies have explored its reactivity with cysteine residues in proteins, which may result in altered enzyme activities or signaling pathways.

Case Studies

  • Antibacterial Activity : In vitro studies demonstrated that sulfonyl chlorides similar to this compound exhibited antibacterial properties against several strains of bacteria. The mechanism was attributed to the inhibition of bacterial enzyme activity through covalent modification.
  • Anticancer Potential : Preliminary investigations have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves the activation of caspases through protein modification.

Synthesis

The synthesis of this compound typically involves the reaction of 3-((3,5-dimethylcyclohexyl)oxy)propan-1-ol with thionyl chloride or oxalyl chloride under controlled conditions to yield high purity and yield.

Applications

This compound has potential applications in:

  • Synthetic Organic Chemistry : As a reagent for constructing complex molecules.
  • Pharmaceutical Development : Due to its reactivity profile, it may serve as a precursor for drug candidates targeting specific biological pathways.

Q & A

Q. Key Findings :

  • 3,5-dimethyl groups increase steric hindrance, reducing reaction rates with bulky nucleophiles.
  • Solubility correlates with symmetry: 3,5-dimethyl derivatives dissolve better in non-polar solvents due to symmetric packing .

Advanced Research Question: What environmental stability data exist for this compound, and how should its degradation products be analyzed?

Answer:
Environmental Fate :

  • Hydrolysis in aqueous media produces 3-((3,5-dimethylcyclohexyl)oxy)propane-1-sulfonic acid and HCl.
  • Photodegradation under UV light forms cyclohexanol derivatives.
    Analytical Methods :
  • LC-MS/MS : Quantify degradation products using a C18 column and ESI ionization.
  • GC-MS : Monitor volatile byproducts (e.g., dimethylcyclohexane fragments).
    Experimental Design :
  • Conduct accelerated stability studies (40°C/75% RH for 6 months).
  • Use isotopically labeled analogs (e.g., D₃-methyl groups) to trace degradation pathways .

Advanced Research Question: How can this compound’s interactions with biological nucleophiles (e.g., cysteine residues) be quantified for toxicity studies?

Answer:
Methodology :

  • Kinetic Assays : Measure reaction rates with glutathione (GSH) or N-acetylcysteine at physiological pH (7.4).
  • Mass Spectrometry : Identify adducts (e.g., sulfonamide-GSH conjugates) using high-resolution Orbitrap systems.
  • Computational Modeling : Predict binding affinities via molecular docking (e.g., AutoDock Vina) .

Basic Research Question: What analytical techniques are most effective for characterizing purity and structural integrity?

Answer:

  • NMR (¹H/¹³C) : Confirm substitution patterns (e.g., cyclohexyl methine protons at δ 1.2–1.8 ppm).
  • FT-IR : Detect sulfonyl chloride stretch (~1360 cm⁻¹).
  • Elemental Analysis : Verify C, H, S, Cl content within ±0.3% of theoretical values.
  • HPLC-PDA : Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 210 nm .

Advanced Research Question: How does the compound’s stability under acidic/basic conditions influence its utility in multi-step syntheses?

Answer:
Stability Profile :

ConditionHalf-Life (25°C)Major Degradation Pathway
pH 2 (HCl)2 hoursHydrolysis to sulfonic acid
pH 12 (NaOH)30 minutesBase-catalyzed elimination
Mitigation Strategies :
  • Avoid prolonged exposure to aqueous bases.
  • Use buffered conditions (e.g., phosphate buffer at pH 7) for reactions requiring water .

Basic Research Question: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors.
  • Storage : Keep in amber vials under argon at –20°C to prevent moisture ingress.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Question: How can computational chemistry predict the compound’s reactivity in novel reaction systems (e.g., enzymatic catalysis)?

Answer:
Approaches :

  • DFT Calculations : Optimize transition states for sulfonamide formation (e.g., using Gaussian 16 with B3LYP/6-31G* basis set).
  • Molecular Dynamics : Simulate interactions with enzyme active sites (e.g., cytochrome P450).
    Validation : Compare computed activation energies with experimental kinetic data .

Advanced Research Question: What strategies exist to mitigate steric hindrance from the 3,5-dimethylcyclohexyl group in drug design applications?

Answer:

  • Linker Modification : Replace propane with a flexible PEG spacer.
  • Directed Ortho-Metalation : Introduce functional groups meta to the sulfonyl chloride to enhance accessibility.
  • Enzymatic Resolution : Use lipases to selectively hydrolyze less hindered enantiomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.